molecular formula C11H14N4O2S B3084056 4-Amino-6-(2,4-dimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol CAS No. 1142207-60-0

4-Amino-6-(2,4-dimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Cat. No. B3084056
CAS RN: 1142207-60-0
M. Wt: 266.32 g/mol
InChI Key: FLEMRSQJCCSMCV-UHFFFAOYSA-N
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Description

4-Amino-6-(2,4-dimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol (4-A6DTDT) is an organic compound consisting of an amino group, a phenyl ring, and a thiol group. It is a versatile molecule that has been used in various scientific research applications, including organic synthesis and drug discovery. 4-A6DTDT has been found to be a useful reagent in the synthesis of a variety of compounds, and it has also been used as a catalyst in the synthesis of organic compounds. Additionally, 4-A6DTDT has been used in the study of biochemical and physiological processes, and in the development of new drugs.

Scientific Research Applications

Anticancer Properties

The compound exhibits anticancer potential by selectively inhibiting Aurora kinase A (AURKA) activity. AURKA plays a crucial role in cell division and is often overexpressed in cancer cells. By targeting AURKA, this compound reduces clonogenicity, arrests the cell cycle at the G2/M phase, and induces apoptotic cell death in human colon cancer cells . The structure-activity relationship calculations suggest that hydrophobic substituents and a 1-naphthalenyl group enhance its activity.

Polyphenol Synthesis

Researchers have designed and synthesized polyphenols containing a guanidine moiety, including derivatives of this compound. These polyphenols were evaluated for their biological activities, particularly their inhibition of AURKA. The compound of interest (derivative 12) demonstrated promising AURKA inhibitory effects, making it a potential candidate for further development .

Neurotoxicity Studies

In a novel study, the compound was investigated for its neurotoxic potential. Specifically, the pyrazoline derivative derived from it (4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide) was assessed for its effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain. Behavioral parameters and swimming potential were also considered .

Formal Anti-Markovnikov Hydroamination

The compound has been employed in a catalytic protodeboronation reaction. By using a less nucleophilic reagent, (3,5-bis(trifluoromethyl)phenyl)lithium, boron ate complex formation was achieved. This reaction led to the synthesis of an indolizidine derivative, demonstrating its utility in organic synthesis .

Antitumor Characteristics

Guanidinated anthrathiophenediones, structurally related to the compound, have shown antitumor properties. Investigating the similarities and differences between these compounds could provide valuable insights into their mechanisms of action .

Cell Cycle Modulation

The compound’s ability to arrest the cell cycle at the G2/M phase suggests potential applications in cell cycle regulation studies. Understanding its impact on cell cycle checkpoints and associated signaling pathways could reveal novel therapeutic strategies .

properties

IUPAC Name

4-amino-2-(2,4-dimethoxyphenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S/c1-16-6-3-4-7(8(5-6)17-2)9-13-10(12)15-11(18)14-9/h3-5,9H,1-2H3,(H4,12,13,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEMRSQJCCSMCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2NC(=S)NC(=N2)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-(2,4-dimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Amino-6-(2,4-dimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

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